VX-745 is classified as an inhibitor of p38 MAP kinase, a key enzyme involved in inflammatory signaling pathways. Its mechanism of action targets the stress kinase pathways implicated in various inflammatory and neurodegenerative diseases.
The synthesis of VX-745 involves several steps that utilize advanced techniques to achieve high efficiency and selectivity.
VX-745 has a complex molecular structure characterized by its bicyclic framework, which contributes to its biological activity.
X-ray crystallography studies have revealed detailed interactions between VX-745 and the p38 MAP kinase enzyme, highlighting van der Waals interactions and hydrogen bonding that stabilize the enzyme-inhibitor complex .
VX-745 participates in several key chemical reactions that define its pharmacological properties.
The mechanism by which VX-745 exerts its effects involves modulation of inflammatory signaling pathways.
Understanding the physical and chemical properties of VX-745 is crucial for its application in therapeutic settings.
VX-745 has been investigated for various scientific applications:
The strategic development of VX-745 was driven by high-resolution structural analysis of p38α MAP kinase complexes. X-ray crystallography of unphosphorylated p38α bound to earlier inhibitors (e.g., VRT-19911) revealed critical interactions within the ATP-binding pocket, particularly a hydrophobic region adjacent to Thr106 and the conserved "DFG motif" (Asp168-Phe169-Gly170) [1] [8]. This structural intelligence enabled:
Table 1: Key Structural Features of p38α Exploited by VX-745
Structural Element | Function | Design Response in VX-745 |
---|---|---|
Hinge region (Met109-Gly110) | ATP-binding site backbone | Carbonyl oxygen forms dual H-bonds with Leu108 and Gly110 |
Hydrophobic pocket I | Adjacent to Thr106 | Occupied by 2,6-dichlorophenyl group |
Hydrophobic pocket II | Near DFG motif | Engaged by 2,4-difluorophenylthio moiety |
Phosphorylation lip | Regulatory site | Avoided to maintain specificity for inactive kinase conformation |
Initial hit discovery employed computational methods to identify novel chemotypes beyond traditional pyridinylimidazoles:
Lead optimization focused on overcoming limitations of first-generation p38 inhibitors:
Table 2: Key SAR Progression Leading to VX-745
Compound | 5-Aryl Substituent (R1,R2,R3,R4) | 2-Thioaryl Substituent (R5,R6,R7) | p38α IC₅₀ (μM) | Cellular TNFα IC₅₀ (μM) |
---|---|---|---|---|
10 | 2-Cl,4-Cl | H | 5.0 | 20 |
15 | 2-Cl | H | 4.1 | 19.9 |
21 | 2-Cl,6-Cl | H | 0.25 | 0.46 |
23 | 2-Cl,6-Cl | 4-F | 0.20 | 0.42 |
VX-745 | 2-Cl,6-Cl | 2,4-diF | 0.01 | 0.051 |
Co-crystallization studies were pivotal in refining VX-745’s binding mode and selectivity:
Table 3: Biophysical and Selectivity Profile of VX-745
Parameter | Value | Significance |
---|---|---|
p38α Inhibition (IC₅₀) | 10 nM | Primary target potency |
p38β Inhibition (IC₅₀) | 220 nM | 20-fold selectivity over p38β |
Ligand Efficiency (LE) | 0.43 | Superior energy contribution per heavy atom |
Lipophilic Efficiency (LipE) | 6.2 | Optimal balance of potency and hydrophobicity |
Cellular TNFα Inhibition (IC₅₀) | 51 nM | Functional activity in human PBMCs |
Kinase Panel Selectivity | >100-fold vs. ERK/JNK/MK2 | Minimized off-target kinase interactions |
Compound Synonyms
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7